1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride

Description

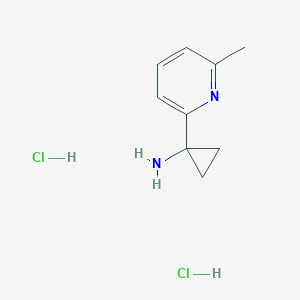

1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride is a cyclopropane-containing amine derivative with a 6-methylpyridin-2-yl substituent. The compound features a rigid cyclopropane ring fused to an amine group, which is further stabilized by dihydrochloride salt formation. This structural motif is critical for enhancing solubility and bioavailability, making it a versatile scaffold in medicinal and agrochemical research .

Properties

Molecular Formula |

C9H14Cl2N2 |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)cyclopropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c1-7-3-2-4-8(11-7)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H |

InChI Key |

SNAAUQRRODPERP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2(CC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring or the pyridine ring can be targeted.

Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride with analogous compounds:

Key Findings from Comparative Analysis:

Substituent Effects :

- The methyl group on the pyridine ring in the target compound increases lipophilicity compared to the chloro analog, enhancing membrane permeability .

- Cyclopropane rigidity improves binding specificity in biological targets (e.g., enzymes, receptors) compared to flexible analogs like methanamine or ethylamine derivatives .

Salt Formation :

- Dihydrochloride salts are consistently used across analogs to improve aqueous solubility and crystallinity, critical for formulation and dosing .

Biological Activity :

- Pyridine- and pyrimidine-containing cyclopropanamines show promise in antimicrobial and antiviral applications, while ethylamine derivatives (e.g., ) are explored for neurological targets due to structural mimicry of neurotransmitters .

- The target compound’s methylpyridinyl group may confer selective herbicidal or plant growth-regulating (PGR) activity, as seen in structurally related chalcone derivatives .

Safety and Stability :

- Chlorinated analogs (e.g., ) may pose higher environmental persistence risks compared to methylated derivatives .

Biological Activity

1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. The compound, characterized by its cyclopropane ring and a pyridine moiety with a methyl substitution at the 6-position, has garnered interest for its interactions with nicotinic receptors and potential therapeutic applications in neurodegenerative diseases, mood disorders, and pain management.

- Molecular Formula : C9H12N2

- Molecular Weight : 148.21 g/mol

- Structure :

- Cyclopropanamine core

- 6-Methylpyridine substitution

This unique structure imparts distinct chemical reactivity, making it valuable in both organic synthesis and pharmaceutical research.

Research indicates that this compound interacts specifically with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction suggests a mechanism that could influence neurotransmitter release, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 1: Interaction with Nicotinic Receptors

| Receptor Type | Interaction Type | Potential Therapeutic Effects |

|---|---|---|

| α4β2 | Agonist | Cognitive enhancement, neuroprotection |

| α7 | Partial Agonist | Anti-inflammatory effects, mood regulation |

Pharmacological Applications

The pharmacological properties of this compound have been explored in various studies:

- Neurodegenerative Diseases : Its ability to modulate nicotinic receptors positions it as a candidate for treating conditions associated with cerebral aging and memory deficits .

- Mood Disorders : The modulation of neurotransmitter activity may provide benefits in managing anxiety and depression.

- Pain Management : Preliminary studies suggest potential analgesic properties, warranting further investigation into its efficacy for chronic pain conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Cognitive Enhancement Study :

- In a controlled trial involving animal models, administration of the compound resulted in improved performance on memory tasks compared to controls. This suggests a potential role in enhancing cognitive function through nAChR modulation.

- Mood Regulation Investigation :

-

Pain Management Research :

- Early findings indicate that the compound may exhibit analgesic effects comparable to traditional pain relievers. Further research is necessary to establish dosage and long-term effects.

Q & A

Basic: What are the standard synthetic routes for 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pyridine precursor followed by amine salt formation. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate the cyclopropane ring via carbene transfer reactions. Precursors like 6-methylpyridine-2-carbaldehyde can be coupled with diazo compounds under inert conditions (N₂ atmosphere) .

- Amine Protection/Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during cyclopropanation. Deprotect using HCl in dioxane to yield the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (temperature, solvent polarity) to minimize byproducts. For example, using dichloromethane (DCM) as a solvent improves cyclopropane stability .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- NMR : ¹H NMR in D₂O should show characteristic cyclopropane proton signals (δ 1.2–1.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolve crystal structure to verify cyclopropane geometry and HCl salt formation .

Advanced: How can researchers design experiments to investigate the compound’s biological interactions while minimizing experimental bias?

Methodological Answer:

- In Vitro Assays :

- Use fluorescence polarization assays to study binding affinity with target proteins (e.g., neurotransmitter receptors). Include negative controls (e.g., scrambled ligands) and triplicate runs .

- Apply dose-response curves (0.1–100 µM) to determine IC₅₀ values. Normalize data against vehicle-only controls .

- Theoretical Framework : Link experiments to receptor theory (e.g., two-state model) to interpret agonism/antagonism mechanisms .

- Blinding : Implement double-blinded protocols for data collection and analysis to reduce observer bias .

Advanced: How should contradictory data on the compound’s reactivity in aqueous vs. non-polar solvents be resolved?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer vs. DCM) while varying solvent polarity .

- Mechanistic Probes :

- Computational Modeling : Apply density functional theory (DFT) to simulate solvent interactions and transition states .

Basic: What strategies enhance the solubility of this compound for in vivo studies?

Methodological Answer:

- Salt Form Optimization : The dihydrochloride form inherently improves aqueous solubility. For further enhancement:

- Solubility Assay : Quantify solubility via saturation shake-flask method with UV-Vis detection at λmax (~260 nm) .

Advanced: Which computational models predict the compound’s metabolic stability and interaction with cytochrome P450 enzymes?

Methodological Answer:

- Database Integration : Leverage PubChem’s BKMS_METABOLIC and PISTACHIO databases to predict metabolic pathways (e.g., oxidation of the cyclopropane ring) .

- In Silico Tools :

- Use Schrödinger’s QikProp to calculate ADME properties (e.g., logP, polar surface area).

- Simulate CYP3A4 binding via molecular docking (AutoDock Vina) to identify potential inhibitory effects .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Advanced: How do researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies :

- Analytical Cross-Validation : Combine LC-MS (for degradant identification) and NMR (structural confirmation of breakdown products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.